An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-methyl-isothiazole
An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-methyl-isothiazole
A Note to the Researcher: Direct and extensive data for "5-Methylisothiazol-4-amine" is limited in readily accessible scientific literature. Therefore, this guide focuses on the well-documented and commercially available isomer, 5-Amino-3-methyl-isothiazole . This compound shares the core isothiazole scaffold with a methyl and an amino substituent, making its chemical properties and reactivity patterns highly relevant and instructive for professionals engaged in the study of isothiazole derivatives. The principles and methodologies discussed herein are foundational for research involving this class of heterocyclic compounds.
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding contribute to its utility in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Amino-3-methyl-isothiazole, offering valuable insights for its application in research and development.
Molecular Structure and Identification
5-Amino-3-methyl-isothiazole is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom in adjacent positions. The exocyclic amino group at position 5 and the methyl group at position 3 are key features influencing its chemical behavior.
Caption: Molecular structure of 5-Amino-3-methyl-isothiazole.
Table 1: Chemical Identifiers for 5-Amino-3-methyl-isothiazole Hydrochloride
| Identifier | Value |
| IUPAC Name | 3-methylisothiazol-5-amine hydrochloride |
| CAS Number | 52547-00-9[1] |
| Molecular Formula | C₄H₆N₂S · HCl[1] |
| Molecular Weight | 150.63 g/mol [1] |
| SMILES String | Cl[H].Cc1cc(N)sn1[1] |
| InChI Key | ZRTGHKVPFXNDHE-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 5-Amino-3-methyl-isothiazole are influenced by the aromatic isothiazole ring and the functional groups attached. The amino group imparts basicity and allows for hydrogen bonding, which affects its solubility.
Table 2: Physicochemical Properties of 5-Amino-3-methyl-isothiazole Hydrochloride
| Property | Value | Source |
| Appearance | Powder | [1] |
| Melting Point | 300 °C (decomposes) | [1] |
| Solubility | Information not widely available, but expected to be soluble in polar solvents. | - |
| pKa | Data not available, but the amino group is expected to be basic. | - |
| Impurities | May contain ~10% NH₄Cl[1] | [1] |
Synthesis and Reactivity
Synthesis
A documented method for the production of 5-amino-3-methyl-isothiazole involves the oxidative cyclization of β-iminothiobutyramide.[2] This process highlights a common strategy for forming the isothiazole ring system.
Experimental Protocol: Synthesis of 5-Amino-3-methyl-isothiazole [2]
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Preparation of β-iminothiobutyramide: This starting material can be prepared from acetylacetone and ammonia followed by reaction with a sulfurizing agent.
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Oxidative Cyclization: React β-iminothiobutyramide with an oxidizing agent such as chloramine, potassium persulfate, or hydrogen peroxide.[2] The reaction is typically carried out in an aqueous medium.
-
Isolation: The product, 5-amino-3-methyl-isothiazole, precipitates from the reaction mixture and can be isolated by filtration.[2]
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Purification: The crude product can be purified by recrystallization from a suitable solvent.
Causality in Experimental Design: The choice of a mild oxidizing agent is crucial to facilitate the ring closure by forming the N-S bond without over-oxidizing the starting material or the product. The precipitation of the product drives the reaction to completion according to Le Chatelier's principle.
Caption: Synthetic pathway for 5-Amino-3-methyl-isothiazole.
Reactivity
The reactivity of 5-Amino-3-methyl-isothiazole is dictated by its functional groups and the aromatic ring.
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Amino Group: The primary amine at the C5 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. These reactions are fundamental for creating a diverse range of derivatives. The amino group's reactivity is a key tool in medicinal chemistry for attaching different pharmacophores.
-
Isothiazole Ring: The isothiazole ring is a relatively stable aromatic system. Electrophilic substitution reactions are possible, though the position of substitution will be directed by the existing amino and methyl groups. The ring's heteroatoms can also coordinate with metal ions.
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Methyl Group: The methyl group at the C3 position is generally less reactive but can potentially undergo reactions under specific conditions, such as free-radical halogenation.
Applications in Research and Drug Development
5-Amino-3-methyl-isothiazole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The isothiazole and aminothiazole motifs are present in numerous biologically active compounds.[3]
-
Precursor for Kinase Inhibitors: This compound has been utilized as a precursor for the synthesis of Aurora kinase inhibitors, which are a class of molecules investigated for their potential in cancer therapy.[1]
-
Anticancer Agents: It is also a starting material for N-heterocyclic indolyl glyoxylamides, which have been studied for their anticancer properties.[1]
-
MMP12 Inhibitors: Pharmacological studies have employed 5-Amino-3-methyl-isothiazole hydrochloride as a precursor for developing matrix metalloproteinase 12 (MMP12) inhibitors, which have potential applications in treating inflammatory diseases.[1]
The versatility of the amino group allows for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.
Caption: Drug development workflow starting from 5-Amino-3-methyl-isothiazole.
Safety and Handling
While specific safety data for 5-Amino-3-methyl-isothiazole is not extensively detailed, general precautions for handling heterocyclic amines should be followed. Many isothiazolinone derivatives are known to be potent biocides and can be skin sensitizers.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
5-Amino-3-methyl-isothiazole is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its chemical properties, characterized by the reactive amino group and the stable isothiazole core, allow for the synthesis of a wide array of derivatives. Further exploration of its reactivity and the biological activity of its derivatives could lead to the development of novel therapeutic agents.
References
-
Methylchloroisothiazolinone. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link].
-
Methylisothiazolinone. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link].
-
ResearchGate. (n.d.). Chemical structures of methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (MIT). Retrieved from [Link].
-
PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link].
-
ResearchGate. (n.d.). 2-Amino-5,5-dimethylthiazol-4(5H)-one. Retrieved from [Link].
-
PubChem. (n.d.). Methylisothiazolinone. National Center for Biotechnology Information. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from [Link].
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Retrieved from [Link].
-
Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link].
- Google Patents. (n.d.). US2871243A - 5-amino-3-methyl-isothiazole and process.
-
MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link].
Sources
- 1. 5-氨基-3-甲基异噻唑 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
